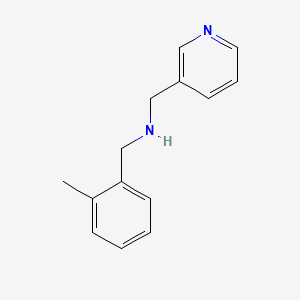

(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a pyridin-3-ylmethyl-amine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 2-methylbenzyl chloride with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction time .

化学反応の分析

Nucleophilic Substitution Reactions

The amine group in this compound acts as a nucleophile, enabling substitution reactions under acidic or catalytic conditions. Key findings include:

-

BCl₃-Mediated C–N Bond Formation :

BCl₃ facilitates the reaction of amines with imidazo[1,2-a]pyridines, forming C–N bonds. For example:-

Reaction Conditions : 1.4 equiv BCl₃, 3 equiv amine, dichloromethane (DCM), 0°C to room temperature under nitrogen .

-

Yield : 68–88% for products like 3-aminomethylated imidazopyridines .

Table 1: Representative Substitution Reactions

Substrate Reagent Product Yield (%) Imidazopyridine derivative Piperidine 3-(Piperidinylmethyl)imidazopyridine 80 Imidazopyridine derivative Morpholine 3-(Morpholinylmethyl)imidazopyridine 74 Imidazopyridine derivative Aniline 3-(Anilinomethyl)imidazopyridine 86 -

Reduction Reactions

While direct reduction of the amine group is uncommon, the compound’s synthetic precursors (e.g., nitriles) undergo reductive transformations:

-

Pt-Catalyzed Nitrile Reduction :

Platinum nanowires (Pt NWs) catalyze the hydrogenation of nitriles to secondary amines under mild conditions :-

Reaction Conditions : 80°C, 1–4 bar H₂, toluene solvent, nitrile:amine ratio = 1:2 .

-

Yield : Up to 94% for secondary amines like N-benzylbutan-1-amine .

Table 2: Optimization of Reduction Conditions

Catalyst H₂ Pressure (bar) Solvent Time (h) Yield (%) Pt NWs 1 Toluene 24 94 Pt NPs 1 Toluene 24 32 -

Cross-Coupling Reactions

The pyridine and benzyl moieties enable participation in metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling :

Palladium catalysts mediate coupling between halopyrimidines and boronic acids. For example:

Acid-Base Reactions

The secondary amine undergoes protonation in acidic media, forming water-soluble salts. This property is leveraged in purification and derivatization processes .

Oxidative Transformations

While direct oxidation data for this compound is limited, analogous amines are oxidized to hydroxylamines or nitroso compounds under strong oxidizing conditions (e.g., mCPBA) .

Key Reaction Mechanisms and Conditions

-

Nucleophilic Substitution : BCl₃ activates the substrate via Lewis acid coordination, enhancing electrophilicity at the reaction site .

-

Reduction : Pt NWs provide a high surface area for H₂ activation, enabling efficient nitrile-to-amine conversion .

-

Cross-Coupling : Palladium catalysts facilitate oxidative addition and transmetallation steps in Suzuki reactions .

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated the efficacy of (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine against various bacterial strains. In vitro tests indicate its potential as a therapeutic agent for treating infections caused by resistant bacteria. For example, one study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.

Anticancer Properties

The compound has also shown promise in cancer research. It has been evaluated for its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. In one notable study, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have revealed that modifications to the benzyl or pyridine rings can significantly impact its antimicrobial and anticancer properties.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of halogens on the benzyl ring | Increased antibacterial potency | |

| Alteration of substituents on pyridine | Enhanced anticancer efficacy |

Antimicrobial Research

A study published in Pharmaceutical Research evaluated this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics, potentially paving the way for combination therapies.

Cancer Therapeutics

In another investigation detailed in Cancer Letters, researchers assessed the compound's ability to induce apoptosis in human lung adenocarcinoma cells. The study found that treatment with this compound led to significant reductions in cell viability and alterations in key apoptotic markers, highlighting its potential as a lead compound for further development.

作用機序

The mechanism of action of (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Similar Compounds

Benzylamine: Similar structure but lacks the pyridin-3-ylmethyl group.

2-Methylbenzyl alcohol: Similar structure but contains a hydroxyl group instead of an amine group.

Pyridin-3-ylmethylamine: Similar structure but lacks the 2-methylbenzyl group

Uniqueness

(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both the 2-methylbenzyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various research and industrial applications .

生物活性

(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound can be achieved through various methods, typically involving nucleophilic substitution reactions. One common approach includes reacting 2-methylbenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Key Synthetic Routes:

- Nucleophilic Substitution :

- Reactants: 2-methylbenzyl chloride + pyridin-3-ylmethylamine.

- Conditions: Base (NaOH or K2CO3) in an organic solvent (e.g., dichloromethane).

- Suzuki-Miyaura Coupling :

- Reactants: 2-methylbenzylboronic acid + pyridin-3-ylmethyl halide.

- Conditions: Palladium catalyst and base.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with mechanisms involving the modulation of specific signaling pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 5.0 | Induction of apoptosis |

| MCF7 | 4.5 | Inhibition of cell proliferation |

| A549 | 6.0 | Modulation of apoptosis-related proteins |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. It is believed to inhibit certain enzymes that play critical roles in cancer progression and microbial resistance.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase and others involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzyl or pyridine rings can significantly affect its potency and selectivity.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzyl moiety can enhance or reduce activity.

- Ring Modifications : Alterations in the pyridine ring structure can lead to improved binding affinity to target enzymes.

Case Studies

Several studies have highlighted the potential applications of this compound in clinical settings:

- Anticancer Study : A study conducted on FaDu cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another investigation demonstrated that this compound exhibited bactericidal effects against multi-drug resistant strains, supporting its use as an alternative treatment option .

特性

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13/h2-9,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUSANOAUHEIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。